Dimethyl trisulfide

Overview

Description

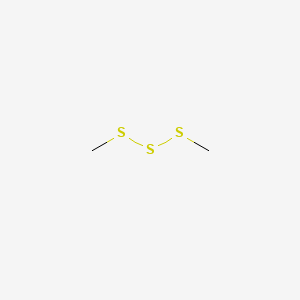

Dimethyl trisulfide (DMTS) is a volatile organosulfur compound characterized by the molecular formula C₂H₆S₃. It is widely distributed in nature, particularly in plants of the Allium genus (e.g., garlic, Chinese chive) , Amorphophallus titanum (titan arum) , and fermented products like Baijiu and douchi . DMTS is notorious for its pungent odor, often described as resembling rotting meat, vegetables, or sulfurous garlic . Its formation pathways include enzymatic degradation of sulfur-containing amino acids (e.g., methionine) , microbial activity in sewers , and yeast lysis during sake brewing . DMTS exhibits significant bioactivities, including antimicrobial, antioxidant, and larvicidal properties , and contributes critically to flavor profiles in foods and beverages .

Preparation Methods

Dimethyl trisulfide can be synthesized by the reaction of methanethiol with hydrogen sulfide in the presence of copper (II) or with sulfur dichloride . The reaction with sulfur dichloride is as follows: [ 2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl ]

Industrial production methods often involve the use of readily available substrates and mild conditions to achieve high yields. For example, a straightforward preparation of 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane from readily available substrates, followed by reaction with aliphatic and aromatic thiols, enables the synthesis of unsymmetrical trisulfides under mild conditions in very good yields .

Chemical Reactions Analysis

Dimethyl trisulfide undergoes various chemical reactions, including:

Decomposition: On heating at 80°C, it slowly decomposes to a mixture of dimethyl di-, tri-, and tetrasulfides.

Oxidation: Oxidation by meta-chloroperoxybenzoic acid gives the corresponding S-monoxide, CH₃S(O)SSCH₃.

Reduction: It can be reduced to dimethyl disulfide and methanethiol under certain conditions.

The reactivity of this compound is related to its weak sulfur-sulfur bond (approximately 45 kcal/mol) . Common reagents used in these reactions include sulfur dichloride, meta-chloroperoxybenzoic acid, and hydrogen sulfide .

Scientific Research Applications

Cyanide Antidote

DMTS has been extensively studied as a novel antidote for cyanide poisoning. Research indicates that DMTS functions as a sulfur donor, converting toxic cyanide into the less harmful thiocyanate. In a swine model of acute cyanide toxicity, DMTS demonstrated significant efficacy, with survival rates of 90% compared to 30% in saline controls following intramuscular administration . This suggests that DMTS could be a more effective alternative to current FDA-approved antidotes, which often require intravenous administration.

Table 1: Efficacy of this compound as a Cyanide Antidote

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of DMTS in experimental models of acute pancreatitis. In these studies, DMTS treatment significantly reduced the severity of inflammation and oxidative stress in pancreatic tissues . It was observed that DMTS increased the expression of heat shock proteins and reduced leukocyte infiltration, indicating its potential as a therapeutic agent for inflammatory diseases.

Pest Control

DMTS has shown promise as a natural pesticide due to its antimicrobial properties. A study demonstrated that DMTS effectively inhibited the growth of Botryosphaeria dothidea, a fungus responsible for apple ring rot, thereby enhancing the postharvest quality of apples . The compound's ability to induce defense-related genes in treated fruit further supports its application in agricultural practices.

Table 2: Efficacy of this compound in Pest Control

Biotreatment of Volatile Sulfur Compounds

DMTS has been investigated for its potential role in biotreatment processes aimed at removing volatile sulfur compounds from industrial emissions. Its reactivity and ability to be metabolized by specific microbial communities make it an attractive candidate for environmental remediation efforts .

Mechanism of Action

Dimethyl trisulfide exerts its effects through various mechanisms:

Activation of TRPA1 Channels: It activates transient receptor potential ankyrin 1 (TRPA1) channels, leading to neuropeptide release, potentially that of substance P.

Antifungal Activity: It causes serious damage to the integrity of plasma membranes, reducing the survival rate of spores and resulting in abnormal hyphal morphology.

Cyanide Antidote: It converts cyanide to thiocyanate, a much less toxic compound.

Comparison with Similar Compounds

Comparison with Similar Sulfur Compounds

Chemical Structures and Occurrence

Table 1: Key Sulfur Compounds Compared to DMTS

Odor Profiles and Aromatic Contributions

- DMTS: Dominates the "rotting" odor in titan arum flowers and contributes to cooked, sulfurous notes in thermally processed foods (e.g., watermelon juice, milk) . In Baijiu, DMTS enhances fruity aromas despite low concentrations (OAV = 8,818) .

- Dimethyl disulfide (DMDS) : Imparts a milder sulfurous odor, often associated with onion or cabbage. In titan arum, DMDS coexists with DMTS but is less dominant .

- Diallyl trisulfide : Contributes to garlic’s pungency but lacks the intense rotting character of DMTS .

- Methyl propyl disulfide : Exhibits a sharp, garlic-like aroma and is a major component in Allium macrostemon essential oil (up to 47.2%) .

Table 2: Aroma Thresholds and Contributions

Stability and Environmental Presence

Biological Activity

Dimethyl trisulfide (DMTS) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic effects against cyanide poisoning. This article provides a comprehensive overview of the biological activity of DMTS, including its mechanisms of action, efficacy in various models, and implications for future research.

Overview of this compound

DMTS is a sulfur donor compound found in various natural sources, including certain food items and plants. It is known for its distinctive odor and is often associated with the aroma of garlic and onions. The compound has been studied for its pharmacological properties, particularly in the context of toxicology and inflammation.

1. Anti-inflammatory Effects:

Recent studies have demonstrated that DMTS exhibits significant anti-inflammatory properties. In a study investigating the effects of DMTS on acute pancreatitis (AP), it was found that DMTS treatment reduced the severity of AP in animal models. The mechanisms involved include:

- Reduction of Leukocyte Infiltration: DMTS decreased pancreatic infiltration by leukocytes, thereby mitigating inflammation .

- Upregulation of Heat Shock Proteins: It increased the expression of heat shock protein 72 (HSP72), which plays a protective role during stress conditions .

- Modulation of Reactive Oxygen Species (ROS): DMTS demonstrated antioxidant effects by reducing ROS levels in pancreatic acinar cells exposed to oxidative stress .

2. Antidotal Properties Against Cyanide Poisoning:

DMTS has shown promise as an antidote for cyanide poisoning. It acts by donating sulfur, which can help convert cyanide to less harmful compounds. Studies indicate that DMTS not only serves as a sulfur donor but also induces partial methaemoglobinemia, which enhances the detoxification process .

Efficacy in Animal Models

Several studies have evaluated the efficacy of DMTS in various animal models:

- Acute Pancreatitis Model: In vivo experiments using FVB/n mice demonstrated that DMTS significantly reduced AP severity through histological scoring and biochemical assessments .

- Cyanide Intoxication Model: Intramuscular administration of DMTS in rodent models showed effective countermeasures against lethal doses of cyanide, with improvements noted in survival rates and physiological responses .

- Acute Stress Response: Research indicated that DMTS might alleviate acute stress responses in mice through activation of specific receptors involved in pain and stress modulation .

Detailed Research Findings

The following table summarizes key findings from recent studies on the biological activity of DMTS:

Case Studies

Case Study: Efficacy Against Cyanide Poisoning

In a controlled study involving rodent models, DMTS was administered intramuscularly following cyanide exposure. Results showed a significant increase in survival rates compared to control groups receiving no treatment. The study highlighted DMTS's role as both a sulfur donor and an inducer of methaemoglobin formation, facilitating cyanide detoxification.

Case Study: Inhibition of Fungal Growth

Another study explored the antifungal properties of DMTS against Botryosphaeria dothidea, a pathogen affecting apple crops. In vitro tests revealed that DMTS completely inhibited mycelial growth at specific concentrations, while in vivo tests demonstrated over 97% inhibition on postharvest fruit, suggesting its potential use as a natural preservative .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying dimethyl trisulfide in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) coupled with tandem mass spectrometry are widely used due to DMTS's volatility and sulfur-rich structure . For biological samples (e.g., blood), pre-concentration techniques such as solid-phase microextraction (SPME) are critical to enhance detection limits. Calibration curves using deuterated internal standards (e.g., d₃-DMTS) improve quantification accuracy by mitigating matrix effects .

Q. How can researchers confirm the purity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (¹H and ¹³C NMR) to verify structural integrity and gas chromatography (GC) with flame ionization detection (FID) to assess purity. For new compounds, elemental analysis (C, H, S) and high-resolution mass spectrometry (HRMS) are mandatory to confirm molecular composition. Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook ) ensures consistency with known standards.

Q. What are the key safety protocols for handling DMTS in laboratory settings?

- Methodological Answer : Use fume hoods to minimize inhalation risks due to DMTS's pungent odor and potential respiratory irritation. Personal protective equipment (PPE) including nitrile gloves and safety goggles is essential. Storage should adhere to flammability guidelines (e.g., in sealed containers away from oxidizers). Reference safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. What experimental designs are optimal for studying DMTS as a cyanide antidote in vivo?

- Methodological Answer : Employ dose-response studies in rodent models, measuring blood cyanide levels pre- and post-DMTS administration. Use LC-MS to track DMTS metabolites and correlate with detoxification efficacy. Control for variables such as administration route (intravenous vs. oral) and co-administration with other antidotes (e.g., hydroxocobalamin). Include sham-treated groups to isolate DMTS-specific effects .

Q. How can researchers resolve contradictions in DMTS's reported stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Compare results across matrices (aqueous vs. lipid environments) and validate with real-time stability data. Triangulate findings with spectroscopic (UV-Vis) and chromatographic analyses to identify degradation products .

Q. What mechanistic studies elucidate DMTS's interaction with sulfurtransferase enzymes?

- Methodological Answer : Use recombinant enzymes (e.g., rhodanese) in vitro assays to measure sulfur transfer kinetics. Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, validated by site-directed mutagenesis and X-ray crystallography .

Q. How can DMTS be functionalized to enhance its bioavailability for therapeutic applications?

- Methodological Answer : Explore pro-drug strategies, such as esterification of DMTS's sulfur groups to improve membrane permeability. Use in silico tools (e.g., SwissADME) to predict pharmacokinetic properties. Validate with in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies measuring plasma half-life and tissue distribution .

Q. Data Analysis and Reproducibility

Q. What statistical approaches address variability in DMTS quantification across analytical batches?

- Methodological Answer : Implement randomized block designs to minimize batch effects. Use mixed-effects models to account for inter-batch variability. Normalize data using internal standards and apply ANOVA with post-hoc Tukey tests for cross-batch comparisons. Open-source tools like R/Python packages (e.g.,

lme4,statsmodels) facilitate robust analysis .

Q. How should researchers document synthetic procedures to ensure reproducibility of DMTS derivatives?

- Methodological Answer : Provide step-by-step protocols in Supporting Information, including reaction temperatures, solvent ratios, and catalyst loadings. Report characterization data (NMR shifts, GC retention times) for all intermediates. Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, depositing raw spectra in repositories like Zenodo .

Properties

IUPAC Name |

(methyltrisulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHLKYXPLRWGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063118 | |

| Record name | Trisulfide, dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, pale yellow liquid with powerful odour | |

| Record name | Dimethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly soluble in water; soluble in alcohols, propylene glycol and oils | |

| Record name | Dimethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.195-1.210 | |

| Record name | Dimethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3658-80-8 | |

| Record name | Dimethyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl trisulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trisulfide, dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisulfide, dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E691T3NL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-85 °C | |

| Record name | Dimethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.